

In-Depth Technical Guide: 2-Thiomorpholinoacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Thiomorpholinoacetic acid**

Cat. No.: **B1319115**

[Get Quote](#)

CAS Number: 6007-55-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Thiomorpholinoacetic acid**, also known as Thiomorpholin-4-ylacetic acid. Due to the limited availability of published experimental data for this specific compound, this document combines confirmed foundational data with a plausible, chemically sound synthesis protocol derived from analogous reactions. It also contextualizes the compound's potential utility by summarizing the known biological activities of the broader thiomorpholine chemical class.

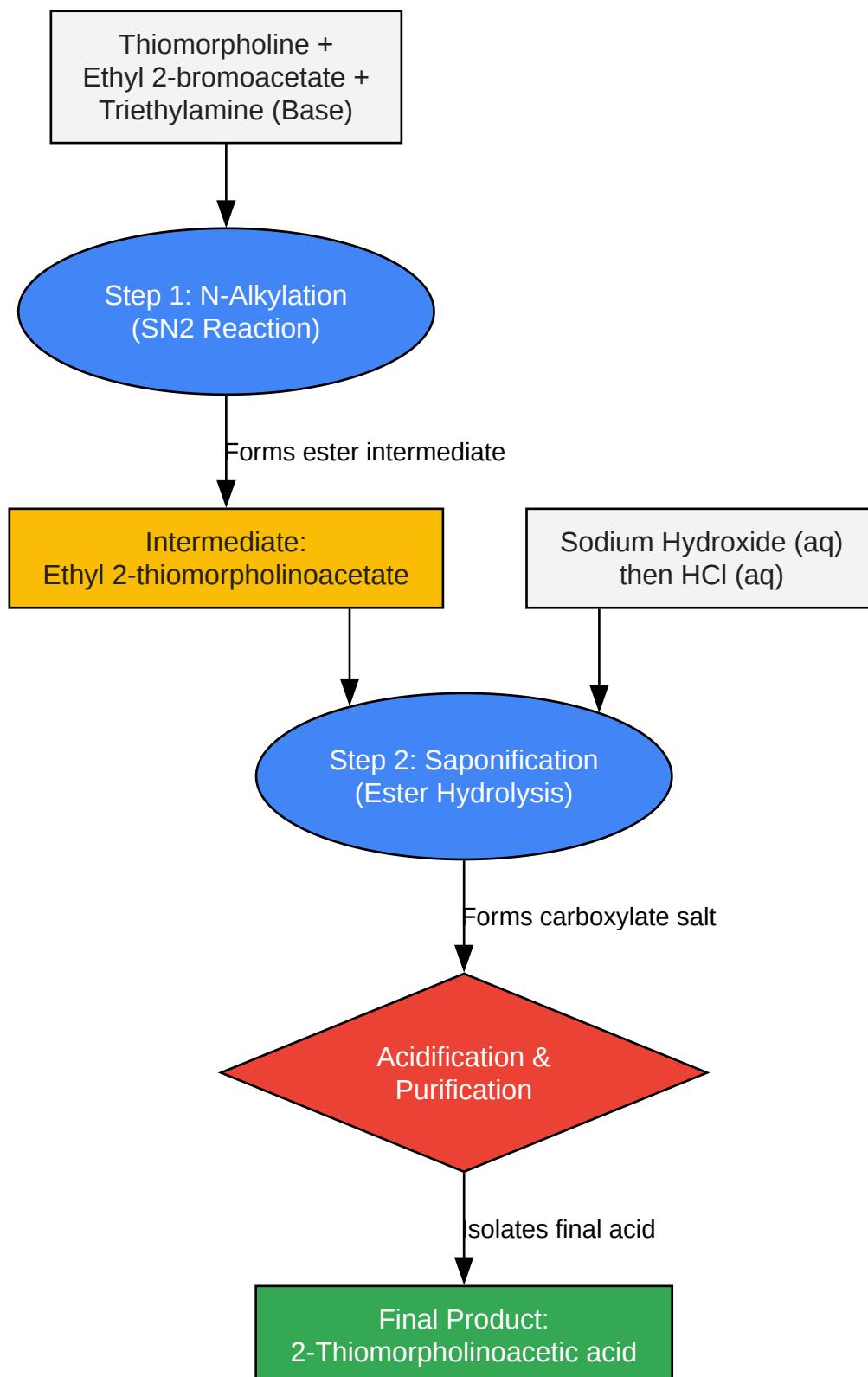
Core Compound Properties

2-Thiomorpholinoacetic acid is a heterocyclic compound featuring a thiomorpholine ring N-substituted with an acetic acid moiety. Its structure suggests potential utility as a chemical building block in medicinal chemistry and materials science. While detailed experimental physical properties are not widely published, its fundamental identifiers are well-established.

Quantitative Data Summary

The core quantitative data for **2-Thiomorpholinoacetic acid** are summarized in the table below.

Property	Value	Source(s)
CAS Number	6007-55-2	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₁₁ NO ₂ S	[2] [4]
Molecular Weight	161.22 g/mol	[4]
Synonyms	4-Thiomorpholine acetic acid, Thiomorpholin-4-ylacetic acid	[2]


Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.

Synthesis Protocol

A specific, peer-reviewed synthesis protocol for **2-Thiomorpholinoacetic acid** is not readily available. However, a standard and reliable method can be inferred from the common N-alkylation of secondary amines like thiomorpholine, followed by ester hydrolysis. The following two-step procedure is based on well-established organic chemistry principles.

Experimental Workflow Diagram

The logical flow of the proposed synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis workflow for **2-Thiomorpholinoacetic acid**.

Detailed Methodology

Objective: To synthesize **2-Thiomorpholinoacetic acid** via N-alkylation of thiomorpholine followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-thiomorpholinoacetate

- Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiomorpholine (1.0 eq.), anhydrous acetonitrile or DMF (solvent), and triethylamine (1.1 eq.) as a base.
- Addition of Alkylating Agent: While stirring the solution at room temperature, add ethyl 2-bromoacetate (1.05 eq.) dropwise over 15 minutes.
- Reaction: Heat the mixture to 50-60°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure to remove the solvent.
- Purification: Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, Ethyl 2-thiomorpholinoacetate. This intermediate may be purified further by column chromatography if necessary.

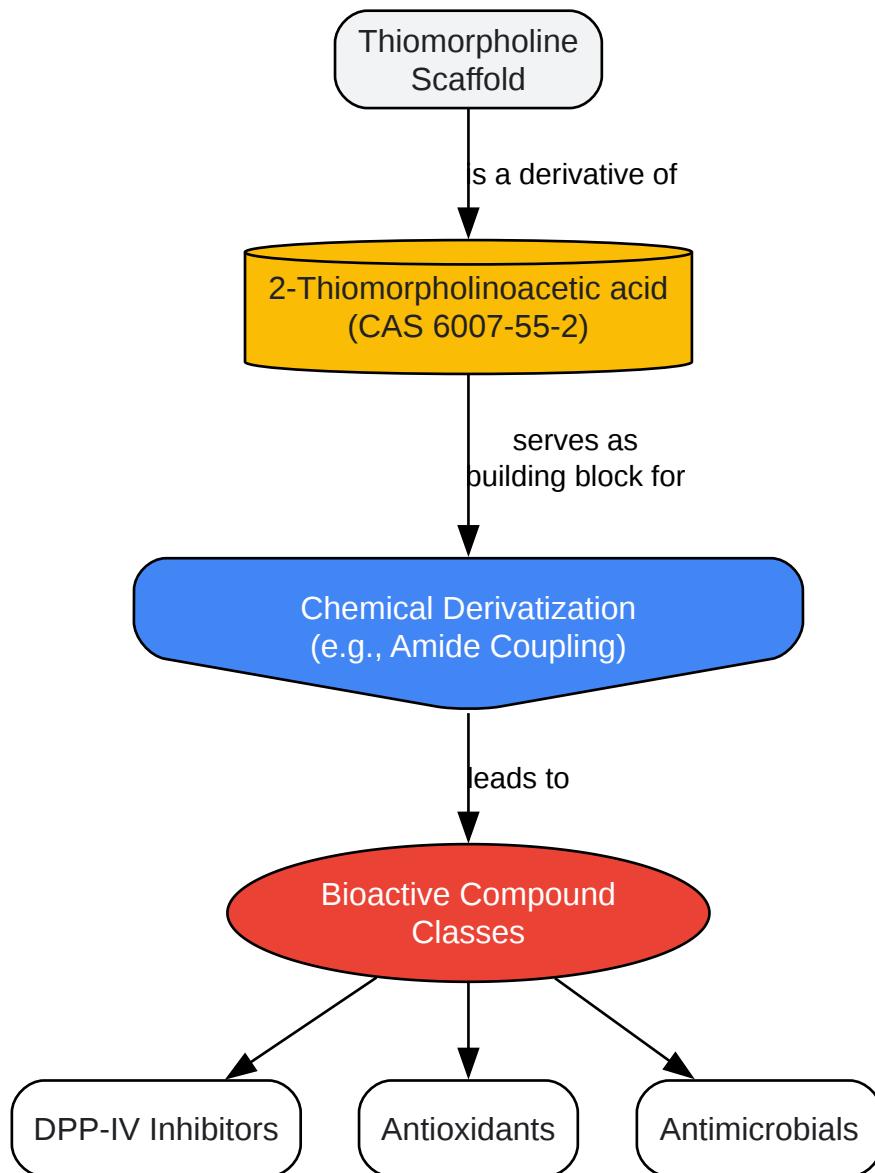
Step 2: Hydrolysis to **2-Thiomorpholinoacetic acid**

- Reaction Setup: Dissolve the crude Ethyl 2-thiomorpholinoacetate from Step 1 in a mixture of ethanol and water (e.g., 3:1 ratio).
- Hydrolysis: Add sodium hydroxide (1.5 eq.) to the solution and stir the mixture at room temperature or gentle heat (40°C) for 2-4 hours, monitoring by TLC until the starting ester is consumed.
- Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of cold 1M hydrochloric acid. A precipitate may form upon acidification.

- Isolation: If a solid precipitates, collect the product by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, **2-Thiomorpholinoacetic acid**. The product can be further purified by recrystallization.

Biological Activity and Applications in Drug Development

While no specific biological data or signaling pathway involvements have been published for **2-Thiomorpholinoacetic acid** itself, the thiomorpholine scaffold is a privileged structure in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities. Professionals in drug development can consider **2-Thiomorpholinoacetic acid** as a versatile building block for synthesizing novel therapeutic agents.


Known Activities of Thiomorpholine Derivatives

- Enzyme Inhibition: Thiomorpholine-containing compounds have been investigated as inhibitors for various enzymes. Notably, they have been designed as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are a class of drugs used to treat type 2 diabetes.
- Antioxidant and Hypolipidemic Activity: Certain N-substituted thiomorpholine derivatives have been shown to inhibit lipid peroxidation and reduce plasma levels of triglycerides and cholesterol in preclinical models.
- Other Therapeutic Areas: The thiomorpholine scaffold is present in molecules investigated for antitubercular, antiprotozoal, antimalarial, and anticancer activities.

The presence of the carboxylic acid group in **2-Thiomorpholinoacetic acid** provides a convenient handle for further chemical modification, such as amide bond formation, allowing for its incorporation into larger, more complex molecules targeting these disease areas.

Logical Relationship Diagram

The diagram below illustrates the relationship between the core scaffold, its derivatization, and potential therapeutic outcomes.

[Click to download full resolution via product page](#)

Caption: Role of **2-Thiomorpholinoacetic acid** as a precursor to bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6007-55-2 | 2-Thiomorpholinoacetic acid - Moldb [moldb.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 4-THIOMORPHOLINE ACETIC ACID | 6007-55-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Thiomorpholinoacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1319115#2-thiomorpholinoacetic-acid-cas-number\]](https://www.benchchem.com/product/b1319115#2-thiomorpholinoacetic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com